3α-Hydroxy Pravastatin Lactone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3α-Hydroxy Pravastatin Lactone-d3 is a deuterium-labeled analogue of 3α-Hydroxy Pravastatin Lactone. It is a metabolite of Pravastatin, which is a competitive inhibitor of 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) reductase. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Pravastatin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3α-Hydroxy Pravastatin Lactone-d3 involves the incorporation of deuterium atoms into the 3α-Hydroxy Pravastatin Lactone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are also implemented to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: 3α-Hydroxy Pravastatin Lactone-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the lactone ring to a more reduced form.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used to replace deuterium atoms under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3α-Hydroxy Pravastatin Lactone-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactivity of deuterium-labeled compounds.
Biology: Researchers use it to investigate the metabolic pathways and biological effects of Pravastatin.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Pravastatin.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 3α-Hydroxy Pravastatin Lactone-d3 is similar to that of Pravastatin. It inhibits the enzyme 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) reductase, which is involved in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the cholesterol biosynthesis pathway .
Comparison with Similar Compounds
3α-Hydroxy Pravastatin Lactone: The non-deuterated analogue of 3α-Hydroxy Pravastatin Lactone-d3.
Pravastatin: The parent compound from which this compound is derived.
Other Statins: Compounds such as Atorvastatin, Simvastatin, and Rosuvastatin, which also inhibit HMG-CoA reductase
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research. Deuterium-labeled compounds are often used in mass spectrometry and other analytical techniques to study metabolic pathways and drug interactions. The incorporation of deuterium can also enhance the stability and reduce the metabolic rate of the compound, making it a valuable tool in pharmacokinetic studies .
Properties
CAS No. |
1329809-35-9 |
---|---|
Molecular Formula |
C23H34O6 |
Molecular Weight |
409.537 |
IUPAC Name |
[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1/i2D3 |
InChI Key |
JCXABYACWXHFQQ-RWLBLVLGSA-N |
SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O |
Synonyms |
3α-iso-Pravastatin-d3; (2S)-2-(Methyl-d3)butanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,_x000B_8a-Hexahydro-6-hydroxy-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; SQ 31906 Lactone-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.